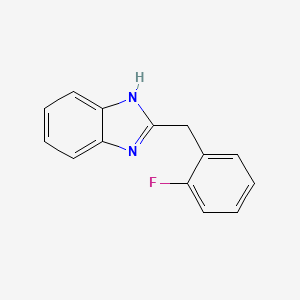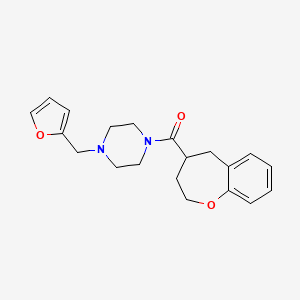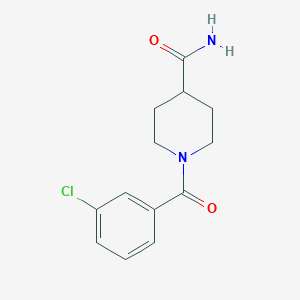![molecular formula C14H17N3O B5667683 N-[2-(benzyloxy)ethyl]-4-methylpyrimidin-2-amine](/img/structure/B5667683.png)
N-[2-(benzyloxy)ethyl]-4-methylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of substituted derivatives of N-[2-(benzyloxy)ethyl]-4-methylpyrimidin-2-amine involves reactions between substituted 4-ethyl-6-methylpyrimidin-2-amine and halogenated compounds in the presence of bases like KOH. This process often employs aldol condensation reactions among aldehydes and ketones to form α,β-unsaturated carbonyl compounds, which are then reacted with guanidine in the presence of dry alcohol to yield the target compound (M. Laxmi, G. Ravi, A. Nath, 2019).
Molecular Structure Analysis
Studies on the molecular structure of similar compounds reveal conformational differences leading to multiple molecules in their respective structures, stabilized by substantial hydrogen-bonding interactions. For instance, benzyl derivatives of 6-methylpyrimidin-2-yl)amine demonstrate layered crystal structures due to hydrogen bonding (Luke R. Odell, A. McCluskey, T. Failes, E. Tiekink, 2007).
Chemical Reactions and Properties
The compound engages in various chemical reactions, including nucleophilic substitution reactions that introduce different substituents into the pyrimidine ring. These reactions are pivotal for modifying the compound's chemical properties and biological activity. For example, the synthesis of 4-aryloxy-6-methylpyrimidin-2-amines involves the reaction of 2-amino-6-methylpyrimidin-4-yl 4-methylbenzenesulfonate with phenols, showcasing its versatility in chemical reactions (A. V. Erkin, O. Yuzikhin, V. Krutikov, Sh. S. Papinyan, 2015).
Propiedades
IUPAC Name |
4-methyl-N-(2-phenylmethoxyethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-12-7-8-15-14(17-12)16-9-10-18-11-13-5-3-2-4-6-13/h2-8H,9-11H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMWHCXZDFFEKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NCCOCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}morpholine](/img/structure/B5667607.png)
![N,N-dimethyl-3-{2-[1-(4-pyridinyl)-3-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5667611.png)
![1-(4-fluorobenzyl)-5-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5667617.png)
![(3aR*,9bR*)-2-[(5-methyl-2-furyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5667622.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5667640.png)


![(2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5667668.png)
![8-[(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5667675.png)

![ethyl 4-[(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)amino]piperidine-1-carboxylate](/img/structure/B5667684.png)
![3-methyl-4-(3-methyl-3-phenylpiperidin-1-yl)isoxazolo[5,4-d]pyrimidine](/img/structure/B5667707.png)
![7-(2-methoxyethyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,7-diazaspiro[4.5]decane](/img/structure/B5667712.png)
